molecular formula C8H5BrN4 B2639147 5-Bromo-2,2'-bipyrimidine CAS No. 400859-08-7

5-Bromo-2,2'-bipyrimidine

Cat. No.: B2639147
CAS No.: 400859-08-7
M. Wt: 237.06
InChI Key: OPCDTJMNGGGEHK-UHFFFAOYSA-N
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Description

5-Bromo-2,2’-bipyrimidine is an organic compound with the molecular formula C8H5BrN4. It is a derivative of bipyrimidine, where a bromine atom is substituted at the 5-position of the bipyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,2’-bipyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Arylboronic Acids and Alkynylzincs: Common reagents for substitution reactions.

    Solvents: Acetic acid, methanol, and other organic solvents.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Bromo-2,2’-bipyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,2’-bipyrimidine involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. The specific pathways and targets depend on the nature of the metal ion and the overall structure of the complex .

Comparison with Similar Compounds

    2,2’-Bipyrimidine: The parent compound without the bromine substitution.

    5,5’-Dibromo-2,2’-bipyrimidine: A derivative with two bromine atoms substituted at the 5-positions.

    2,2’-Bipyridine: A structurally similar compound with pyridine rings instead of pyrimidine.

Uniqueness: 5-Bromo-2,2’-bipyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and coordination properties. This makes it a valuable building block in the synthesis of complex molecules and materials .

Properties

IUPAC Name

5-bromo-2-pyrimidin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCDTJMNGGGEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400859-08-7
Record name 5-bromo-2-(pyrimidin-2-yl)pyrimidine
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